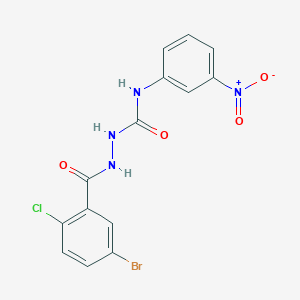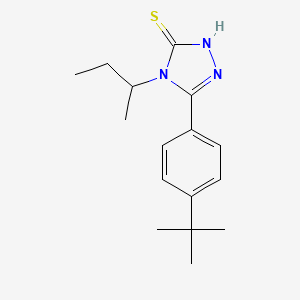![molecular formula C23H29N3O3 B4132239 N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE](/img/structure/B4132239.png)
N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE
Vue d'ensemble
Description
N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a pentanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.
Formation of the Pentanamide Moiety: The final step involves the acylation of the piperazine derivative with pentanoyl chloride in the presence of a base to form the pentanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pentanamide moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins, altering their function and activity. It may also interact with cellular pathways, influencing processes such as cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide: Similar structure but with an acetamide moiety instead of a pentanamide moiety.
N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)butanamide: Similar structure but with a butanamide moiety instead of a pentanamide moiety.
Uniqueness
N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer alkyl chain in the pentanamide moiety may influence its solubility, stability, and interactions with biological targets compared to its shorter-chain analogs.
Propriétés
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-3-4-9-22(27)24-19-12-10-18(11-13-19)23(28)26-16-14-25(15-17-26)20-7-5-6-8-21(20)29-2/h5-8,10-13H,3-4,9,14-17H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCZEGVFOZMMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]alaninamide](/img/structure/B4132160.png)

![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4132196.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132199.png)
![1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]piperidine](/img/structure/B4132206.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(4-nitrophenyl)urea](/img/structure/B4132211.png)
![2-bromo-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4132213.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B4132227.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4132231.png)

![Methyl 5-benzyl-2-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B4132246.png)
![1-[(benzylthio)acetyl]-5-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4132248.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4132261.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4132267.png)
